Aminoethanoyl-p-aminobenzoic acid

Description

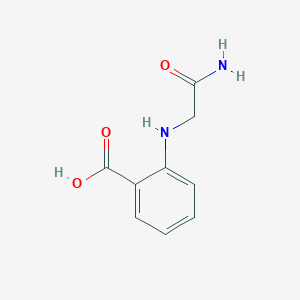

Structure

2D Structure

3D Structure

Properties

CAS No. |

25784-02-5 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-[(2-amino-2-oxoethyl)amino]benzoic acid |

InChI |

InChI=1S/C9H10N2O3/c10-8(12)5-11-7-4-2-1-3-6(7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14) |

InChI Key |

KUOJUHNHROAKAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Aminoethanoyl P Aminobenzoic Acid

Established and Emerging Synthetic Pathways to Aminoethanoyl-p-aminobenzoic Acid

The synthesis of this compound fundamentally involves the formation of an amide (or peptide) bond between the amino group of p-aminobenzoic acid and the carboxyl group of glycine (B1666218). Established synthetic routes rely on classical peptide coupling techniques, while emerging pathways focus on improving efficiency and sustainability.

The core of the synthesis is the reaction between p-aminobenzoic acid (PABA) and glycine. However, due to the presence of multiple reactive functional groups (an amino and a carboxyl group on each molecule), protecting groups are essential to ensure regioselectivity and prevent unwanted side reactions such as self-polymerization.

A common strategy involves the following steps:

Protection: The amino group of glycine is protected, typically with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. The carboxyl group of PABA may also be protected, for instance, as a methyl or ethyl ester, to prevent it from reacting.

Activation and Coupling: The carboxyl group of the N-protected glycine is "activated" to make it more susceptible to nucleophilic attack by the amino group of the PABA ester. This is achieved using coupling reagents.

Deprotection: The protecting groups are removed to yield the final product.

Several methods can be employed for the crucial activation and coupling step:

Carbodiimide (B86325) Method: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid of the protected glycine to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of PABA.

Acid Chloride Method: The protected glycine can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org This acyl chloride then reacts readily with the amino group of PABA. Pyridine is often used as a base to neutralize the HCl produced during the reaction. rsc.org

Phosphonium (B103445) Salt Method: Reagents based on phosphonium salts can activate the carboxylic acid, facilitating amide bond formation under mild conditions. nih.gov

The table below summarizes and compares these common strategies.

| Coupling Strategy | Activating Reagent(s) | Key Intermediate | Advantages | Disadvantages |

| Carbodiimide Coupling | DCC, EDC | O-acylisourea | High yields, mild conditions, minimizes racemization. | By-product (dicyclohexylurea) can be difficult to remove; EDC is water-soluble, simplifying workup. |

| Acid Chloride Method | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Acyl Chloride | Highly reactive, drives reaction to completion. | Harsh conditions, may not be suitable for sensitive substrates, requires a base to neutralize HCl. |

| In-situ Phosphonium Salt | PPh₃, N-chlorophthalimide | Acyloxy-phosphonium | Mild, room temperature reaction, bench-stable reagents. nih.gov | May require optimization for specific substrates. |

Anthranilic acid (2-aminobenzoic acid) is an isomer of p-aminobenzoic acid (4-aminobenzoic acid). wikipedia.org While numerous synthetic routes exist for producing heterocyclic compounds and other derivatives from anthranilic acid, it is not a practical starting material for the synthesis of this compound. google.comyoutube.com

The synthesis of a para-substituted compound from an ortho-substituted precursor like anthranilic acid would be an inefficient and synthetically challenging pathway, likely requiring multi-step processes involving ring-opening, rearrangement, and re-cyclization, or complex isomerization conditions. Standard industrial production and laboratory syntheses of PABA derivatives start from para-substituted precursors. For instance, PABA itself is commercially produced via routes such as the reduction of 4-nitrobenzoic acid or the Hofmann degradation of the monoamide derived from terephthalic acid. nih.govnih.gov Therefore, synthetic strategies for this compound logically commence with p-aminobenzoic acid or its precursors.

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For a molecule like this compound, green chemistry principles can be applied to both the synthesis of the PABA precursor and the subsequent amide bond formation.

Green Synthesis of the PABA Precursor:

Biosynthesis: Researchers are developing methods for the fermentative production of PABA from renewable carbon sources like glucose. nih.gov This approach avoids the use of petroleum-derived chemicals, hazardous intermediates, and harsh reaction conditions associated with traditional chemical synthesis. nih.gov Genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can be optimized to overproduce PABA via the shikimate pathway. google.com

Green Amide Bond Formation:

Enzymatic Catalysis: Lipases or proteases can be used as biocatalysts to form the amide bond. These reactions often occur in aqueous media under mild conditions, offering high selectivity and reducing the need for protecting groups and harsh chemical reagents.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and increase yields compared to conventional heating methods. This technique is applicable to amide formation reactions, often leading to cleaner products and reduced energy consumption.

Alternative Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol, or ionic liquids can drastically reduce the environmental impact of the synthesis.

Mechanistic Investigations of this compound Synthesis

The mechanism of amide bond formation is central to the synthesis of this compound. Mechanistic studies focus on identifying the reaction pathway, key intermediates, and the factors that control the reaction speed.

While specific kinetic data for the synthesis of this compound is not extensively documented, the kinetics of amide bond formation are well-understood. The reaction is typically a nucleophilic acyl substitution. In most cases, the reaction follows second-order kinetics, where the rate is proportional to the concentrations of both the activated carboxylic acid species and the amine.

Rate = k[Activated Carboxylic Acid][Amine]

The rate-limiting step is generally the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the activated carboxylic acid. The stability of the subsequent intermediate also plays a crucial role.

Several factors influence the reaction kinetics:

Nature of the Coupling Reagent: Highly efficient coupling reagents generate a more reactive activated species, leading to a faster reaction rate.

Steric Hindrance: Steric bulk near the reacting centers of either the amine or the carboxylic acid can slow the reaction.

Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate, although it can also lead to more side products.

The following table provides a hypothetical overview of how different parameters could influence the rate of synthesis.

| Parameter | Condition | Expected Effect on Reaction Rate | Rationale |

| Concentration | Increase in reactant concentration | Increase | Higher probability of molecular collisions. |

| Temperature | Increase from 25°C to 50°C | Increase | Molecules have higher kinetic energy, overcoming the activation energy barrier more easily. |

| Catalyst/Coupling Agent | Use of EDC vs. no catalyst | Significant Increase | EDC creates a highly reactive intermediate, lowering the overall activation energy. |

| Solvent Polarity | Change from nonpolar to polar aprotic | Variable/Increase | Can stabilize charged intermediates and transition states, facilitating the reaction. |

The synthesis of the amide bond in this compound proceeds through a series of well-defined intermediates and transition states. When using a carbodiimide coupling agent like DCC or EDC, the pathway is as follows:

Activation of Carboxylic Acid: The N-protected glycine first reacts with the coupling agent (e.g., EDC). The carboxylate oxygen attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate . This is the activated form of the carboxylic acid.

Nucleophilic Attack and Formation of Tetrahedral Intermediate: The amino group of the p-aminobenzoic acid ester then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. This is the rate-limiting step and passes through a high-energy first transition state . This attack results in the formation of a tetrahedral intermediate , where the carbonyl carbon is bonded to four other groups.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The protonated isourea portion is an excellent leaving group. As the carbonyl double bond reforms, the leaving group is expelled. This step proceeds through a second transition state .

Formation of Amide Bond: The collapse of the intermediate yields the protected dipeptide and the urea (B33335) by-product (e.g., N,N'-dicyclohexylurea). Subsequent deprotection steps then yield the final product, this compound.

An unstable amino methanol (B129727) intermediate can also form in some related syntheses involving the addition of amine moieties to a carbonyl group. The reaction pathway is designed to convert the poor leaving group of a carboxylic acid (-OH) into a much better leaving group, thus facilitating the substitution reaction.

Role of Catalysis and Solvent Effects on Reaction Outcomes

Catalysis in N-Acylation:

The acylation of the amino group in p-aminobenzoic acid (PABA) can be achieved under various catalytic conditions. While some N-acylation reactions can proceed without a catalyst, particularly with reactive acylating agents like acetic anhydride (B1165640), the use of a catalyst is often essential for achieving high efficiency and for less reactive substrates. orientjchem.org

Strong acids, such as p-toluenesulfonic acid, have been shown to effectively catalyze the reaction between a mixed anhydride of an N-acylamino acid and an aminobenzoic acid. google.com The catalyst enhances the reaction rate, and its effect is generally proportional to its concentration in the reaction mixture. google.com Other acid catalysts, including tartaric acid mixed with glacial acetic acid, have been employed for the N-acetylation of primary aromatic amines, offering an environmentally benign and inexpensive option. ias.ac.in Lewis acids also play a crucial role in certain acylation methods. For instance, alumina (B75360) can be used as a catalyst for the acetylation of amines using acetonitrile (B52724) as the acylating agent, providing a green and selective method. nih.gov

Table 1: Catalysts in the Synthesis of N-Acyl-p-aminobenzoic Acid Derivatives

| Catalyst Type | Specific Example | Reactants | Reaction Type | Reference |

|---|---|---|---|---|

| Strong Brønsted Acid | p-Toluenesulfonic acid | Mixed anhydride, p-aminobenzoic acid | N-Acylation | google.com |

| Mild Brønsted Acid | Tartaric acid | Acetic acid, primary aromatic amine | N-Acetylation | ias.ac.in |

| Lewis Acid | Alumina | Acetonitrile, aromatic amine | N-Acetylation | nih.gov |

Solvent Effects:

The solvent is a critical parameter in the synthesis of this compound derivatives. The choice of solvent can affect the solubility of reactants, the stability of intermediates, and the reaction pathway, thereby influencing the product distribution and yield.

In the N-acylation of amines, a variety of solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (CH₂Cl₂), chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) have been used. orientjchem.org Studies have shown that for the N-acylation of aniline (B41778) with acetic anhydride, the reaction proceeds efficiently in a range of solvents, and even under solvent-free conditions, suggesting that for some reactive systems, the solvent's role is primarily to facilitate mixing. orientjchem.org

However, in other cases, such as Friedel-Crafts acylation, which shares mechanistic principles with some derivatization pathways, the solvent's polarity can dramatically alter the outcome. For example, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents like nitrobenzene (B124822) lead to the thermodynamic product due to the solubility of the intermediate complex. stackexchange.com This highlights the importance of carefully selecting the solvent to control the regioselectivity of the reaction. The solubility of the starting materials is also a key consideration; for instance, in the preparation of N-benzoyl-L-phenylalanyl-p-aminohippuric acid, the insolubility of p-aminohippuric acid in THF necessitated its use as a slurry. google.com

Design and Synthesis of this compound Derivatives and Analogues

The structural framework of this compound provides a versatile platform for the design and synthesis of a wide array of derivatives and analogues. Strategic modifications to its structure can lead to compounds with enhanced properties or tailored functionalities.

Strategic Modifications for Structural Diversity and Enhanced Reactivity

The core structure of this compound, which is interpreted as N-(aminoacetyl)-p-aminobenzoic acid, features three key reactive sites for modification: the terminal amino group of the aminoethanoyl moiety, the secondary amide linkage, and the carboxylic acid group.

Strategic modifications can be planned to enhance structural diversity. For example, the terminal amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce a wide variety of substituents. The carboxylic acid group can be converted into esters, amides, or other functional groups, which can alter the molecule's polarity, solubility, and biological interactions. nih.gov The inherent reactivity of the amino and carboxyl groups of the parent PABA molecule allows for its use as a versatile building block in medicinal chemistry. researchgate.net

Synthesis of Ester and Secondary Amine Analogues of this compound

Ester Analogues:

Ester analogues of this compound can be synthesized by reacting the carboxylic acid group with various alcohols under acidic conditions, a process known as Fischer esterification. researchgate.net For instance, refluxing an N-acylated PABA derivative with an alcohol in the presence of a mineral acid like H₂SO₄ yields the corresponding ester. researchgate.net To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. researchgate.net

Alternatively, esterification can be achieved through alkylation of the carboxylate salt. A series of O- and N-alkyl derivatives of PABA have been prepared by reacting it with various alkylating agents in the presence of a base like potassium carbonate. nih.gov

Secondary Amine Analogues:

The synthesis of secondary amine analogues can be approached in several ways. The terminal primary amino group of this compound can be reductively aminated with aldehydes or ketones to yield secondary amines. Another strategy involves the direct synthesis of amides from esters and amines. nih.gov For example, an ester of N-protected this compound could be reacted with a primary amine, catalyzed by a ruthenium-pincer complex, to form a secondary amide derivative under neutral conditions with the liberation of hydrogen gas. nih.gov

Formation and Characterization of Anthranilic Acid Anhydride Intermediates

While this compound is a derivative of p-aminobenzoic acid, the chemistry of its ortho-isomer, anthranilic acid, provides valuable insights into the potential reactivity and intermediate formation of aminobenzoic acids. Anthranilic acid can react with phosgene (B1210022) to form isatoic anhydride, a versatile cyclic intermediate. wikipedia.org This anhydride can then react with nucleophiles to open the ring and form various derivatives.

In the context of acylation, N-acetylanthranilic acid can be prepared by reacting anthranilic acid with acetic anhydride. udel.edu This reaction is thought to proceed through a benzoxazinone (B8607429) intermediate, which is then hydrolyzed to the final product. udel.edu Although PABA does not form a cyclic anhydride in the same manner due to the para orientation of its functional groups, the concept of anhydride formation is relevant in the context of mixed anhydrides used for acylation. As mentioned previously, a mixed anhydride formed from an N-acylamino acid and an acyl chloride can be used to acylate PABA. google.com

Introduction of Isotopic Labels for Mechanistic and Analytical Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for quantitative analysis in complex biological and chemical systems. Derivatives of PABA can be synthesized with stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

For analytical purposes, deuterium-enriched reagents can be used to derivatize molecules of interest. For example, a set of deuterium-labeled 4-(dimethylamino)benzoic acid (a PABA derivative) N-hydroxysuccinimide esters have been developed. These reagents react with primary amines to create labeled derivatives that can be distinguished by mass spectrometry, allowing for differential and quantitative analysis. nih.gov

For mechanistic studies, the starting materials themselves can be isotopically labeled. For instance, PABA labeled with ¹³C in the benzene (B151609) ring ([¹³C₆]pABA) has been used to trace its metabolic fate in yeast. nih.gov Similarly, deuterated PABA, such as 4-Aminobenzoic acid (2,3,5,6-D₄), is commercially available and can be used as a starting material to synthesize labeled this compound for use in mechanistic or metabolic studies. isotope.com The introduction of these heavy isotopes allows for the tracking of the molecule and its fragments through various chemical transformations or biological pathways.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| p-Aminobenzoic acid (PABA) |

| Tetrahydrofuran (THF) |

| Dichloromethane |

| Chloroform |

| Ethyl acetate |

| p-Toluenesulfonic acid |

| Tartaric acid |

| Acetic acid |

| Acetonitrile |

| Alumina |

| Nitrobenzene |

| N-Benzoyl-L-phenylalanyl-p-aminohippuric acid |

| Acetic anhydride |

| N-Acylamino acid |

| N-(aminoacetyl)-p-aminobenzoic acid |

| Fischer esterification |

| H₂SO₄ |

| Potassium carbonate |

| Ruthenium-pincer complex |

| Anthranilic acid |

| Phosgene |

| Isatoic anhydride |

| N-Acetylanthranilic acid |

| Acyl chloride |

| Deuterium |

| Carbon-13 |

| 4-(Dimethylamino)benzoic acid N-hydroxysuccinimide |

Chemical Reactivity and Reaction Mechanisms of Aminoethanoyl P Aminobenzoic Acid

Nucleophilic and Electrophilic Characteristics of Functional Groups

The chemical behavior of Aminoethanoyl-p-aminobenzoic acid is dictated by the interplay of its two primary functional groups: the nucleophilic amino (-NH₂) group and the electrophilic carboxylic acid (-COOH) group, both attached to an aromatic benzene (B151609) ring. fiveable.me

The amino group, with its lone pair of electrons on the nitrogen atom, is nucleophilic and can donate this electron pair to electrophiles. However, its reactivity is somewhat attenuated. The carboxylic acid group is an electron-withdrawing group, which deactivates the benzene ring and reduces the electron-donating ability of the amino group through resonance. sorumatik.co Furthermore, intramolecular hydrogen bonding can occur between the amino and carboxylic acid groups, further diminishing the availability of the amino group's lone pair for reactions. sorumatik.co Despite this, the amino group can still participate in various reactions, such as acylation with acetic anhydride (B1165640) to form an amide. nih.gov

Conversely, the carboxylic acid group is electrophilic. The carbonyl carbon has a partial positive charge, making it susceptible to attack by nucleophiles. A common reaction involving the carboxylic acid group is esterification with an alcohol in the presence of an acid catalyst to form an ester. nih.govyoutube.com In the gas phase, studies have shown that the carboxylic acid can act as a basic site and be protonated. nih.gov The electron-donating amino group can increase the electron density on the carboxylic acid group through resonance, making it more basic. nih.gov

The dual functionality of this compound allows for its use as a versatile building block in the synthesis of more complex molecules and polymers. researchgate.net

| Functional Group | Characteristic | Common Reactions | Influencing Factors |

|---|---|---|---|

| Amino (-NH₂) | Nucleophilic | Acylation, Diazotization | Electron-withdrawing effect of the carboxylic acid group, intramolecular hydrogen bonding. sorumatik.co |

| Carboxylic Acid (-COOH) | Electrophilic | Esterification, Amide formation | Electron-donating effect of the amino group. nih.gov |

Hydrolytic Stability and Degradation Pathways in Varied Chemical Environments

This compound is a relatively stable molecule due to the resonance stabilization of the aromatic ring. thermofisher.com However, it can undergo degradation under specific chemical and physical conditions. It is known to discolor upon exposure to light and air. nih.gov

Studies have shown that this compound is susceptible to degradation through advanced oxidation processes (AOPs). For instance, in the presence of UV irradiation, persulfate (PS), and iron(II) (Fe²⁺), it can be effectively degraded. The primary reactive species in this system are hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals, with the latter having a more significant effect on its degradation. nih.gov Ultimately, this process can lead to the complete mineralization of the compound into carbon dioxide and water. nih.gov Similarly, the electro-peroxone process, which generates hydroxyl radicals, has been shown to effectively remove this compound from aqueous solutions. mdpi.com The degradation kinetics in these systems often follow pseudo-first-order kinetics. mdpi.com

The stability of this compound is also influenced by the surrounding chemical matrix. In cell culture media, its stability can be compromised by the presence of D-glucose. The amino group of PABA can react with D-glucose to form 4-carboxyphenyl-D-glucosylamine, leading to a significant reduction in the concentration of free PABA over time, even under refrigerated storage. thermofisher.com The degradation of this compound can be impeded by the presence of certain natural anions like chloride (Cl⁻), nitrate (B79036) (NO₃⁻), dihydrogen phosphate (B84403) (H₂PO₄⁻), and bicarbonate (HCO₃⁻), which can act as radical scavengers or influence the pH of the system. nih.gov The degradation efficiency is also pH-dependent, with acidic and neutral conditions generally being more favorable for its decomposition by AOPs. ascelibrary.org

| Condition | Effect on Stability | Degradation Products/Pathways | Reference |

|---|---|---|---|

| UV/Persulfate/Fe(II) | Decreased stability | Degradation via hydroxyl and sulfate radicals, leading to mineralization. | nih.gov |

| Electro-Peroxone Process | Decreased stability | Degradation primarily through hydroxyl radical oxidation. | mdpi.com |

| Presence of D-glucose | Decreased stability | Formation of 4-carboxyphenyl-D-glucosylamine. | thermofisher.com |

| Presence of Cl⁻, NO₃⁻, H₂PO₄⁻, HCO₃⁻ | Increased stability | Inhibition of radical-based degradation. | nih.gov |

| Acidic/Neutral pH | Generally favors degradation by AOPs | - | ascelibrary.org |

Oxidation-Reduction Chemistry and Electron Transfer Properties

The oxidation and reduction reactions of this compound are central to its synthesis and some of its applications. Industrially, one of the primary routes for its preparation is the reduction of 4-nitrobenzoic acid. vedantu.com This transformation of the nitro group (-NO₂) to an amino group (-NH₂) can be achieved using various reducing agents, such as tin and hydrochloric acid (Sn/HCl) or through catalytic hydrogenation. vedantu.comsciencemadness.org

Conversely, the amino group of this compound can be oxidized. For instance, oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the amino group back to a nitro group, yielding 4-nitrobenzoic acid. nih.govyoutube.com It's important to note that when starting from a precursor like p-toluidine (B81030) (4-methylaniline), the amino group must be protected (e.g., by acetylation) before oxidizing the methyl group to a carboxylic acid to prevent the oxidation of the amino group. youtube.com

The electron transfer properties of this compound are particularly relevant to its use as a UV filter in sunscreens. The molecule effectively absorbs UVB radiation. wikipedia.org This ability is attributed to the easy electron delocalization across the molecule, facilitated by the para-positioning of the electron-donating amino group and the electron-withdrawing carboxyl group. This arrangement lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing for the absorption of UV energy to promote electrons to a higher energy state. wikipedia.org This process involves the dissipation of the absorbed energy, often as heat, thus preventing the harmful UV radiation from reaching the skin. patsnap.com The photodegradation of PABA can proceed via an oxygen-mediated pathway involving hydrogen abstraction and decarboxylation. wikipedia.org

Cyclization, Rearrangement, and Polymerization Potential

This compound's bifunctional nature makes it a prime candidate for polymerization reactions. Specifically, it can undergo self-condensation to form polyamides, where the amino group of one molecule reacts with the carboxylic acid group of another. wikipedia.org The resulting polymer is poly-p-aminobenzoic acid, also known as poly-p-benzamide. The synthesis of high molecular weight poly-p-benzamide requires anhydrous conditions, as the presence of water can lead to the hydrolysis of the monomer. google.com These aromatic polyamides, or aramids, are known for their high thermal stability and strength. google.com this compound can also be used as a comonomer with other diamines and dicarboxylic acids to produce interpolyamides with tailored properties. google.com

The amino group of this compound can be converted to a diazonium salt by reacting with nitrous acid at low temperatures. These diazonium salts are versatile intermediates that can undergo various nucleophilic substitution reactions, often referred to as Sandmeyer reactions. scirp.org For example, the diazonium salt of PABA can be converted to 4-cyanobenzoic acid, which can then be hydrolyzed to terephthalic acid, a key monomer for polyesters. researchgate.net This demonstrates the potential for rearrangement and functional group transformation of the molecule.

While direct cyclization of the monomer itself is not a prominent reaction, derivatives of this compound can be used in the synthesis of various heterocyclic compounds. For example, it can be a starting material for the synthesis of benzimidazoles, quinazolinones, and thiadiazoles through reactions with appropriate reagents. nih.gov

| Reaction Type | Description | Product(s) | Key Conditions |

|---|---|---|---|

| Polymerization | Self-condensation to form polyamides. | Poly-p-aminobenzoic acid (Poly-p-benzamide) | Anhydrous environment. google.com |

| Copolymerization | Reaction with other diamines and diacids. | Interpolyamides | - google.com |

| Diazotization/Sandmeyer Reaction | Conversion of the amino group to a diazonium salt, followed by nucleophilic substitution. | Various substituted benzoic acids (e.g., 4-cyanobenzoic acid). | Reaction with nitrous acid at low temperatures. scirp.org |

| Heterocycle Synthesis | Used as a building block for various heterocyclic structures. | Benzimidazoles, quinazolinones, etc. | Reaction with appropriate bifunctional reagents. nih.gov |

Computational and Theoretical Studies of Aminoethanoyl P Aminobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting various molecular properties of organic compounds. For derivatives of p-aminobenzoic acid, these methods offer insights into the distribution of electron density, the energies of molecular orbitals, and other key electronic parameters.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of accuracy for electronic structure analysis. For p-aminobenzoic acid, ab initio molecular dynamics have been used to explore its protonation equilibrium in different solvent environments. rsc.orgresearchgate.net These studies have shown that the protonation site (the amino group vs. the carboxylic acid group) is highly dependent on the surrounding solvent molecules. rsc.orgresearchgate.net Such methods could be applied to Aminoethanoyl-p-aminobenzoic acid to provide a detailed understanding of its electronic structure and behavior in various environments. Quantum chemical calculations using ab initio methods on amino acids have been used to evaluate properties such as dipole moment, polarizability, and molecular orbitals (HOMO and LUMO). researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy and symmetry of these orbitals indicate how a molecule will interact with other species. For p-aminobenzoic acid derivatives, FMO analysis can help in understanding their role in biochemical pathways. For instance, the ability of PABA derivatives to act as substrates or inhibitors in enzymatic reactions, such as in the folate synthesis pathway, can be rationalized by examining their frontier orbitals. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers and the energy barriers between them. Potential energy surface (PES) mapping provides a comprehensive picture of the energy landscape of the molecule as a function of its geometry. For p-aminobenzoic acid, studies have explored its different polymorphic forms, which are different crystalline structures arising from different molecular conformations and packing. researchgate.netrsc.org Understanding the conformational preferences is crucial for predicting how the molecule might bind to a biological target.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of molecules and their interactions with the environment, such as a solvent. MD simulations have been used to investigate the stability of p-aminobenzoic acid polymorphs in aqueous solutions and to study the aggregation behavior of its related isomer, o-aminobenzoic acid. researchgate.netchemrxiv.org These simulations provide insights into how the molecule moves, vibrates, and interacts with surrounding water molecules. For this compound, MD simulations could reveal how the flexible aminoethanoyl side chain behaves in solution and how it influences the molecule's solubility and interactions with biological membranes or proteins. Ab initio molecular dynamics have been employed to study the protonation dynamics of PABA in evaporating droplets, which is relevant for understanding its behavior in mass spectrometry experiments. rsc.orgresearchgate.net

In Silico Modeling of Reaction Pathways and Energetics

Computational and theoretical studies are pivotal in elucidating the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, in silico modeling provides a molecular-level understanding of its formation, stability, and potential transformations. These studies typically employ quantum mechanical methods to map out reaction pathways, identify transition states, and calculate the energetics involved.

While specific, published in silico studies detailing the reaction pathways for the synthesis of this compound are not extensively documented in current literature, the general methodologies for modeling analogous reactions, such as the acylation of p-aminobenzoic acid (PABA), are well-established. These computational approaches are fundamental to predicting the feasibility and kinetics of the synthesis of PABA derivatives.

The primary synthetic route to this compound involves the formation of an amide bond between the amino group of p-aminobenzoic acid and an activated aminoethanoyl group (such as aminoethanoyl chloride or a protected glycine (B1666218) activated ester). In silico modeling of this reaction would typically involve the following steps:

Reactant and Product Optimization: The ground state geometries of the reactants (p-aminobenzoic acid and the acylating agent) and the product (this compound) are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure for the key bond-forming step. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis.

Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products, thus mapping the complete energy profile of the reaction.

Density Functional Theory (DFT) is a commonly employed computational method for such investigations, as it provides a good balance between accuracy and computational cost.

Illustrative Energetics of a Plausible Reaction Pathway

Due to the lack of specific published data for this compound, the following table provides an illustrative example of the kind of energetic data that would be generated from a DFT study of a plausible reaction pathway: the acylation of p-aminobenzoic acid with aminoethanoyl chloride. This data is hypothetical and serves to demonstrate the outputs of such a computational study.

Table 1: Illustrative Calculated Energetic Profile for the Acylation of p-Aminobenzoic Acid Note: The values in this table are hypothetical and for illustrative purposes only.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (PABA + Aminoethanoyl Chloride) | 0.0 | Initial state of the separated reactants. |

| 2 | Reactant Complex | -2.5 | A pre-reaction complex stabilized by non-covalent interactions. |

| 3 | Transition State (TS) | +15.8 | The highest energy point corresponding to the amide bond formation. |

| 4 | Product Complex | -20.1 | The product molecule complexed with the HCl byproduct. |

| 5 | Products (this compound + HCl) | -15.4 | Final state of the separated products. |

Such in silico modeling is crucial for optimizing reaction conditions, designing more efficient catalysts, and understanding the fundamental electronic and structural factors that govern the synthesis of complex molecules like this compound. Future computational research in this specific area would be valuable to confirm these theoretical predictions and provide a more detailed mechanistic understanding.

Interactions of Aminoethanoyl P Aminobenzoic Acid Within Model Biological Systems Excluding in Vivo Studies

Molecular Recognition and Binding Studies with Isolated Biomolecules (e.g., Peptides, Proteins, Nucleic Acids)

There is no available scientific literature detailing the molecular recognition and binding of Aminoethanoyl-p-aminobenzoic acid with isolated biomolecules.

Quantitative Analysis of Non-Covalent Interactions

No studies have been published that quantitatively analyze the non-covalent interactions (such as hydrogen bonding, van der Waals forces, or electrostatic interactions) between this compound and biomolecules. Therefore, binding affinities (e.g., Kd, Ki) and thermodynamic parameters (e.g., ΔH, ΔS) remain uncharacterized.

Structural Characterization of Compound-Biomolecule Complexes

There are no published structural data, such as X-ray crystallography or NMR spectroscopy studies, that characterize the three-dimensional structure of complexes formed between this compound and any peptide, protein, or nucleic acid.

Enzymatic Biotransformation and Metabolic Pathway Research (in vitro models)

No research has been found that investigates the enzymatic biotransformation or metabolic pathways of this compound in in vitro models.

Substrate Specificity and Catalytic Efficiency of Model Enzymes

There is no information available on whether this compound can act as a substrate for any model enzymes. Consequently, data on substrate specificity and catalytic efficiency (e.g., kcat, KM) are absent from the scientific record.

Elucidation of Enzymatic Reaction Mechanisms Involving this compound

Given the lack of evidence for its enzymatic transformation, no studies have been conducted to elucidate the reaction mechanisms that might be involved.

This compound as a Chemical Probe in Biochemical Research

There is no documented use of this compound as a chemical probe in any biochemical research or assay development. Its potential utility in this area has not been explored in the available literature.

Design and Application as a Ligand for Target Identification

This compound, a derivative of the versatile biochemical scaffold p-aminobenzoic acid (PABA), holds significant potential in the realm of molecular biology and drug discovery, particularly in the design of ligands for target identification. The inherent structural features of PABA, including an aromatic ring, a carboxylic acid group, and an amino group, allow for diverse chemical modifications, making it an ideal building block for creating libraries of compounds with a wide range of biological activities. researchgate.netresearchgate.net The addition of an aminoethanoyl group to the parent PABA molecule further enhances its utility as a ligand by providing an additional site for interaction and modification.

The core principle behind using this compound and other PABA derivatives for target identification lies in the concept of "reverse chemical genetics." In this approach, small molecules that elicit a specific biological response are used to "fish out" their protein targets from a complex biological mixture. researchgate.net The PABA moiety is frequently found in a variety of approved drugs, targeting a wide array of proteins and pathways, which underscores its privileged status as a scaffold for biologically active molecules. researchgate.net

Derivatives of PABA have been synthesized and evaluated for their inhibitory activity against various enzymes, demonstrating their utility in targeting specific proteins. For instance, different ester and amide derivatives of PABA have been shown to possess significant antimicrobial and antifungal properties, suggesting their interaction with essential microbial enzymes or proteins. scholarsresearchlibrary.com Furthermore, some PABA derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease, highlighting their potential in targeting neurodegenerative disorders. scholarsresearchlibrary.com

The design of ligands based on the this compound structure would involve leveraging its key chemical features. The carboxylic acid and the terminal amino group can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in hydrophobic and π-stacking interactions within a protein's binding pocket. The linker-like aminoethanoyl group provides flexibility and can be modified to optimize binding affinity and selectivity for a target protein.

The following table summarizes the application of various PABA derivatives in targeting specific biological molecules, which serves as a basis for the potential applications of this compound.

| Derivative Class | Target/Application | Key Findings |

| Ester and Amide Derivatives | Antimicrobial/Antifungal | Effective against Gram-positive and Gram-negative bacteria, as well as fungal strains. scholarsresearchlibrary.com |

| Acetylcholinesterase Inhibitors | Alzheimer's Disease | PABA derivatives show potential in inhibiting the acetylcholinesterase enzyme. scholarsresearchlibrary.com |

| Folate Synthesis Inhibitors | Antimicrobial (e.g., E. coli) | Nuclearly substituted PABA derivatives can act as both agonists and antagonists of the folate-synthesizing system. nih.gov |

Utilization in Affinity Chromatography and Chemical Proteomics Approaches

The structural characteristics of this compound make it a valuable tool for the purification and identification of interacting proteins through affinity chromatography and chemical proteomics.

Affinity Chromatography

Affinity chromatography is a powerful technique used to isolate a specific protein from a mixture based on its high-affinity interaction with an immobilized ligand. The principle involves covalently attaching a ligand, such as this compound, to a solid support or resin. When a cell lysate or other complex protein mixture is passed over this resin, the protein that specifically binds to the ligand is retained, while other proteins are washed away. The target protein can then be eluted by changing the buffer conditions to disrupt the binding interaction.

The utility of the PABA scaffold in affinity chromatography has been demonstrated in a study where p-aminobenzoic acid was immobilized on a chromatography matrix to purify the nateglinide/H+ cotransport system from rat intestinal brush-border membranes. nih.govpsu.edu This successful application highlights the potential of using PABA and its derivatives, including this compound, as affinity ligands to isolate and study their respective protein targets.

To utilize this compound in affinity chromatography, the molecule would typically be immobilized on a resin through its carboxylic acid or terminal amino group. The choice of immobilization chemistry would depend on the desired orientation of the ligand to ensure that the part of the molecule that interacts with the target protein remains accessible.

The table below outlines the key aspects of using a PABA derivative in an affinity chromatography experiment.

| Component | Description | Example from Literature |

| Ligand | A molecule with specific affinity for the target protein. | p-Aminobenzoic acid (PABA) |

| Matrix | An inert solid support to which the ligand is attached. | Sepharose or other chromatography resins |

| Target Protein | The protein to be purified. | Nateglinide/H+ cotransport system nih.govpsu.edu |

| Elution | A method to release the bound protein from the ligand. | Changing pH or ionic strength of the buffer |

Chemical Proteomics

Chemical proteomics employs chemical probes to study protein function, interactions, and localization on a proteome-wide scale. This compound can be adapted for use as a chemical probe by incorporating a "handle" for detection or enrichment, such as a biotin (B1667282) tag or a bio-orthogonal group like an alkyne or azide (B81097).

One common strategy is activity-based protein profiling (ABPP), where a reactive probe is used to covalently label the active site of an enzyme. While this compound itself is not inherently reactive, it could be modified with a reactive group to create a targeted covalent inhibitor. Ligand-directed chemistry, using reagents like N-acyl-N-alkyl sulfonamides, allows for the selective labeling of proteins that bind to the ligand part of the probe. d-nb.info

Alternatively, in a metabolic labeling approach, a modified version of this compound could potentially be incorporated into cellular pathways if it is recognized by specific enzymes. This would allow for the labeling and subsequent identification of proteins involved in that pathway. The use of p-aminobenzoic acid as a probe to study glycine (B1666218) conjugation, a phase 2 biotransformation reaction, illustrates how a PABA-like molecule can be used to investigate specific metabolic processes. google.comnih.gov

By attaching a photo-reactive group, this compound could be converted into a photo-affinity probe. Upon binding to its target protein, the probe can be activated by UV light to form a covalent bond, allowing for the subsequent identification of the protein through techniques like mass spectrometry.

The versatility of the PABA scaffold, combined with the principles of chemical proteomics, provides a powerful framework for elucidating the biological roles of PABA derivatives and their protein targets.

Advanced Analytical Methodologies for Aminoethanoyl P Aminobenzoic Acid Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are the cornerstone of analytical research on Aminoethanoyl-p-aminobenzoic acid, providing robust mechanisms for its separation from related compounds and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a premier technique for the analysis of this compound, offering high resolution and sensitivity. The development of a successful HPLC method hinges on the careful selection of stationary and mobile phases to achieve optimal separation.

A common approach involves reversed-phase chromatography, utilizing a C18 column. For instance, a method for the simultaneous determination of p-aminobenzoic acid (PABA) and its metabolites, including this compound (N-acetyl-p-aminobenzoic acid), uses a C18 column with an isocratic mobile phase. nih.gov This mobile phase consists of a mixture of methanol (B129727) and 0.02 M ammonium (B1175870) acetate (B1210297) (20:80 v/v), adjusted to pH 4.0, with detection accomplished using a UV detector at 280 nm. nih.gov

Method validation is a critical step to ensure the reliability of HPLC results. A validated method for procaine (B135) and its metabolite PABA, which can be adapted for this compound, demonstrated linearity across a concentration range of 10 µM to 750 µM. nih.gov The lower limit of detection for both compounds was found to be 5 µM, with a lower limit of quantitation of 10 µM. nih.gov The precision of such methods is confirmed by low intra- and inter-day relative standard deviations (R.S.D.), typically below 6%. nih.gov Recovery studies are also essential, with recoveries greater than 80% being typical from complex matrices like liver tissue extracts. nih.gov

Mixed-mode chromatography, which leverages differences in both hydrophobicity and ionic properties, offers enhanced resolution for separating isomers and closely related compounds, which is particularly useful for purity assessments. helixchrom.com

Table 1: Example of HPLC Method Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Column | Reversed-phase C18, 5 µm particle size | nih.gov |

| Mobile Phase | Methanol and 0.02 M ammonium acetate (20:80 v/v), pH 4.0 | nih.gov |

| Elution | Isocratic | nih.gov |

| Detection | UV at 280 nm | nih.gov |

| Linearity Range | 10 µM to 750 µM | nih.gov |

| LOD/LOQ | 5 µM / 10 µM | nih.gov |

| Precision (R.S.D.) | <6% | nih.gov |

| Recovery | >80% | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Due to the polar nature and low volatility of this compound, direct analysis by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable compound. sigmaaldrich.com This process involves replacing active hydrogens on the carboxylic acid and amide functional groups with nonpolar moieties. sigmaaldrich.com

A common derivatization technique is silylation. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create tert-butyl dimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com Another approach involves methylation, for instance, using diazomethane, to prepare the sample for analysis. nih.gov Alkyl chloroformate reagents have also been successfully used for the derivatization of amino acids for GC analysis. nih.gov

Once derivatized, the compound can be analyzed using capillary GC. A method for p-aminobenzoic acid and its metabolites, including the acetylated form, employed capillary gas chromatography with a nitrogen-phosphorus detector (NPD), which offers high sensitivity for nitrogen-containing compounds. nih.gov This technique is highly effective for impurity profiling, as it can separate and detect trace levels of related substances and by-products from the synthesis of this compound.

Hyphenated Techniques for Comprehensive Structural and Quantitative Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a powerful tool for the comprehensive analysis of this compound. These methods offer both high separation efficiency and definitive structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Complex Mixture Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantitative analysis of this compound, especially at trace levels and in complex biological matrices. rsc.org

A validated LC-MS/MS method for the simultaneous quantitation of p-acetaminobenzoic acid (this compound) uses a Phenyl column for separation. rsc.org Ionization is typically achieved using an electrospray ionization (ESI) source. For this compound, negative ion ESI is often employed. rsc.org The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (e.g., m/z 178.1 → 134.0 for p-acetaminobenzoic acid). rsc.org Such methods can achieve low limits of detection, in the range of 5-10 ng/mL, making them suitable for pharmacokinetic studies. rsc.org The method demonstrates good linearity over a concentration range of 0.02–10 μg/mL, with high precision and accuracy. rsc.org

Table 2: Example of LC-MS/MS Method Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Column | CAPCELL PAK Phenyl (150 × 2.0 mm, 5 µm) | rsc.org |

| Mobile Phase | A: Formic acid:water (1:1000, v/v), B: Acetonitrile (B52724) | rsc.org |

| Ionization | Electrospray Ionization (ESI), Negative Mode | rsc.org |

| Detection | Multiple Reaction Monitoring (MRM) | rsc.org |

| MRM Transition | m/z 178.1 → 134.0 | rsc.org |

| Linearity Range | 0.02–10 µg/mL | rsc.org |

| LOD | 5 ng/mL | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of GC with the identification capabilities of MS. As with GC, a derivatization step is essential for analyzing this compound. The use of derivatizing agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide or MTBSTFA is common. sigmaaldrich.comresearchgate.net

The resulting derivatives are then separated on a capillary column and detected by the mass spectrometer. GC-MS is particularly valuable for identifying and quantifying volatile impurities and degradation products. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized analyte, allowing for confident identification of unknown components in the sample. sigmaaldrich.com The use of selected ion monitoring (SIM) mode can enhance the sensitivity for trace-level analysis.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio. chromatographyonline.com When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of charged species like this compound. nih.gov

CE-MS is particularly advantageous for separating polar and structurally similar compounds. mdpi.com The separation is typically performed in a fused-silica capillary. To prevent the adsorption of analytes to the capillary wall, noncovalent capillary coatings can be used. chromatographyonline.com The most common CE technique coupled with MS is Capillary Zone Electrophoresis (CZE), often used with an ESI source. nih.gov

This technique offers high resolution and short analysis times, with the added benefit of low sample and reagent consumption. mdpi.com The mass spectrometer provides molecular weight and structural information, making CE-MS an excellent method for characterizing the purity of this compound and for analyzing it in complex mixtures where charge-based separation is advantageous. chromatographyonline.comnih.gov

Electrochemical and Optical Methods for Detection and Characterization

The detection and characterization of this compound, a derivative of p-aminobenzoic acid (PABA), relies on advanced analytical methodologies. Electrochemical and optical techniques are at the forefront of these research efforts, offering high sensitivity and selectivity. These methods are crucial for understanding the compound's electrochemical properties and for developing quantitative assays.

Voltammetric Techniques for Redox Potential Determination

Voltammetric methods are powerful electrochemical techniques used to investigate the redox behavior of electroactive species like this compound. These techniques involve applying a varying potential to an electrode and measuring the resulting current. The potential at which oxidation or reduction occurs provides valuable information about the compound's redox potential and electrochemical stability.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly relevant. For the parent compound, p-aminobenzoic acid (PABA), studies have utilized these techniques to characterize its electrochemical properties, often in the context of creating modified electrodes for sensing applications. For instance, the electropolymerization of PABA on glassy carbon electrodes (GCE) modified with multi-walled carbon nanotubes (MWCNTs) has been investigated. In such studies, the oxidation potential of PABA is a key parameter. In a phosphate (B84403) buffer at pH 7.0, PABA shows an irreversible oxidation peak at approximately 0.82 V. mdpi.com Subsequent scans can reveal reversible redox pairs at lower potentials, for instance, a reduction peak at 0.063 V and a corresponding anodic peak at 0.11 V, indicating the formation of a conductive polymer film. mdpi.com

In acidic conditions, such as a Britton-Robinson buffer at pH 2.0, poly(p-aminobenzoic acid) modified electrodes have shown quasi-reversible redox pairs at potentials of 0.44/0.42 V and 0.59/0.54 V. mdpi.comsemanticscholar.org The pH of the medium significantly influences the redox potentials, with a general shift to lower potentials as the pH increases. mdpi.com These findings for PABA provide a foundational understanding for predicting and analyzing the redox behavior of its aminoethanoyl derivative. The introduction of the aminoethanoyl group may influence the electron density on the aromatic ring, potentially shifting the observed redox potentials.

Table 1: Redox Potentials of p-Aminobenzoic Acid (PABA) Derivatives under Various Conditions

| Electrode Configuration | Technique | Medium | Observed Potentials (V) | Reference |

| MWCNTs/GCE | Cyclic Voltammetry | Phosphate buffer (pH 7.0) | 0.82 (irreversible oxidation); 0.11 / 0.063 (reversible redox pair) | mdpi.com |

| Poly(p-ABA)/MWCNTs/GCE | Cyclic Voltammetry | Britton–Robinson buffer (pH 2.0) | 0.44 / 0.42 (quasi-reversible); 0.59 / 0.54 (quasi-reversible) | mdpi.comsemanticscholar.org |

| Poly(p-ABA)-modified electrode | Cyclic Voltammetry | Phosphate buffer (pH 7.0) | 0.42 (oxidation); 0.111 / 0.091 (reversible redox pair) | mdpi.com |

This table is interactive. You can sort and filter the data.

The development of sensors for other molecules using PABA-modified electrodes also provides insight into its electrochemical characteristics. These sensors leverage the electrocatalytic properties of the poly(PABA) film. researchgate.net The determination of the redox potential of this compound would follow similar protocols, likely involving CV and DPV on various electrode surfaces to establish its electrochemical signature.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods are widely used for the quantitative determination of aromatic compounds. These optical techniques are based on the principle that molecules absorb and re-emit light at specific wavelengths.

Spectrophotometric Assays

For the parent compound, PABA, a common and sensitive spectrophotometric method involves diazotization followed by a coupling reaction. researchgate.netrjptonline.org This classic approach relies on the primary aromatic amine group of PABA. The amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. This intermediate is then coupled with a suitable aromatic compound, such as 1-naphthylamine-7-sulphonic acid or 2,4,6-trihydroxybenzoic acid, to produce a highly colored and stable azo dye. researchgate.netrjptonline.org The absorbance of this dye is then measured at its wavelength of maximum absorbance (λmax), which is directly proportional to the concentration of PABA.

For example, when coupled with 1-naphthylamine-7-sulphonic acid, the resulting pink azo dye shows a maximum absorbance at 525 nm. rjptonline.org Another method using 2,4,6-trihydroxybenzoic acid as the coupling reagent produces a yellowish azo dye with a maximum absorption at 416 nm. researchgate.net These methods are known for their good sensitivity, with molar absorptivity values in the range of 3.6 x 10⁴ to 3.8 x 10⁴ L·mol⁻¹·cm⁻¹. researchgate.netrjptonline.org

Another spectrophotometric approach for PABA involves the formation of a charge-transfer complex. sphinxsai.com In this method, PABA acts as an electron donor and reacts with an electron acceptor, like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to form a colored complex with a λmax at 474 nm. sphinxsai.com

Given that this compound retains the core p-aminobenzoic acid structure, these diazotization-coupling and charge-transfer complexation reactions would be directly applicable for its quantitative analysis. The specific λmax and molar absorptivity might be slightly altered due to the influence of the aminoethanoyl substituent.

Table 2: Spectrophotometric Methods for the Determination of p-Aminobenzoic Acid (PABA)

| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

| Diazotization and Coupling | 1-naphthylamine-7-sulphonic acid | 525 | 0.25 - 7 | 3.6057 x 10⁴ | rjptonline.org |

| Diazotization and Coupling | 2,4,6-trihydroxybenzoic acid | 416 | 0.125 - 50 | 3.79 x 10⁴ | researchgate.net |

| Charge-Transfer Complexation | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 474 | 5 - 90 | Not specified | sphinxsai.com |

This table is interactive. You can sort and filter the data.

Fluorometric Assays

While spectrophotometric methods are well-established, fluorometric assays generally offer higher sensitivity. The development of a fluorometric assay for this compound would likely focus on either its native fluorescence or the use of fluorescent derivatizing agents. Many aromatic compounds exhibit intrinsic fluorescence, and the quantum yield of this fluorescence can be influenced by substituents on the aromatic ring. Research would be required to determine the excitation and emission wavelengths of this compound and to optimize conditions such as pH and solvent to maximize the fluorescence signal for quantitative purposes.

Alternatively, derivatization with a fluorescent tag that reacts with the amino or carboxylic acid group could be explored to develop a highly sensitive and selective fluorometric assay. While specific fluorometric assays for this compound are not detailed in the available literature, the principles of fluorescence spectroscopy provide a clear path for their development.

Future Research Directions and Unanswered Questions Regarding Aminoethanoyl P Aminobenzoic Acid

Exploration of Novel Synthetic Strategies and Scalable Production Methods

The conventional synthesis of acedoben typically involves the acetylation of p-aminobenzoic acid (PABA) using reagents like acetic anhydride (B1165640) or acetyl chloride. nih.gov While effective for laboratory-scale synthesis, future research is anticipated to focus on the development of more sustainable and scalable production methods.

One promising direction is the exploration of enzymatic synthesis . The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. Investigating suitable enzymes, such as acyltransferases, for the specific acetylation of PABA to acedoben could lead to a greener and more efficient manufacturing process.

Another area of interest is the development of continuous flow synthesis methods. Continuous flow chemistry has gained significant traction in the pharmaceutical industry due to its potential for improved safety, consistency, and scalability compared to traditional batch processing. A continuous flow process for acedoben synthesis could offer precise control over reaction parameters, leading to higher yields and purity.

Furthermore, the principles of multicomponent reactions (MCRs) could be applied to develop novel and efficient synthetic routes. wikipedia.org MCRs allow for the formation of complex molecules from three or more starting materials in a single step, which can significantly reduce the number of synthetic steps, solvent waste, and purification efforts. Designing an MCR that incorporates the structural features of acedoben could represent a significant advancement in its synthesis.

For large-scale production, biotechnological approaches starting from renewable feedstocks are an attractive long-term goal. While the biological production of PABA in engineered microorganisms like Saccharomyces cerevisiae has been demonstrated, future research could focus on engineering metabolic pathways to directly produce acedoben. nih.gov This would involve the introduction and optimization of genes encoding for the necessary enzymatic steps to convert a common microbial metabolite into the final product.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly | Identification and optimization of suitable enzymes (e.g., acyltransferases) |

| Continuous Flow Synthesis | Improved safety, consistency, scalability, and process control | Development and optimization of a continuous flow reactor setup |

| Multicomponent Reactions | Step economy, reduced waste, increased efficiency | Design of a novel MCR that yields the acedoben scaffold |

| Biotechnological Production | Use of renewable feedstocks, sustainable process | Metabolic engineering of microorganisms to produce acedoben directly |

Application of Advanced Computational Chemistry for Predictive Modeling and Design

Advanced computational chemistry offers powerful tools for accelerating the discovery and development of new molecules with desired properties. fiveable.mesigmaaldrich.com For acedoben, these methods can be instrumental in predicting its behavior and in the rational design of novel derivatives.

Predictive Modeling of Physicochemical and Pharmacokinetic Properties: Computational techniques, such as Quantitative Structure-Property Relationship (QSPR) models, can be employed to predict key properties of acedoben and its potential derivatives. This includes solubility, lipophilicity (LogP), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov By creating in silico models, researchers can screen large virtual libraries of acedoben analogs to identify candidates with improved pharmacokinetic properties before undertaking costly and time-consuming experimental synthesis.

Molecular Docking and Dynamics Simulations: The known crystal structure of acedoben provides a solid foundation for molecular modeling studies. nih.gov Molecular docking simulations can be used to predict how acedoben and its derivatives might interact with specific biological targets, such as enzymes or receptors. sigmaaldrich.comfirstwordpharma.com For instance, as a derivative of PABA, which is known to interact with dihydropteroate (B1496061) synthase, docking studies could explore the binding of acedoben to this enzyme. eurekalert.org Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these interactions over time, revealing details about the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

De Novo Design of Novel Analogs: Computational methods can also be used for the de novo design of novel molecules based on the acedoben scaffold. By defining a set of desired properties, algorithms can generate new chemical structures that are predicted to have high activity and selectivity for a particular biological target. This approach can lead to the discovery of innovative drug candidates with improved efficacy and reduced side effects. The versatility of the PABA building block, from which acedoben is derived, suggests a rich chemical space for the design of new therapeutic agents. wikipedia.orgeurekalert.org

| Computational Method | Application for Acedoben | Potential Outcome |

| QSPR and ADMET Prediction | In silico screening of virtual libraries of acedoben derivatives | Identification of candidates with favorable pharmacokinetic profiles |

| Molecular Docking | Predicting binding modes of acedoben analogs to biological targets | Understanding potential mechanisms of action and guiding lead optimization |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of acedoben-target complexes | Assessing the stability of interactions and identifying key binding residues |

| De Novo Design | Generating novel molecular structures based on the acedoben scaffold | Discovery of new drug candidates with tailored properties |

Deeper Understanding of Specific Molecular Interactions within Simplified Biological Milieus

A fundamental understanding of how acedoben interacts with its molecular environment is crucial for elucidating its biological activity. Future research in this area will likely focus on characterizing these interactions in simplified, well-controlled systems.

Hydrogen Bonding and Other Non-covalent Interactions: The crystal structure of acedoben reveals its capacity for hydrogen bonding through its carboxylic acid and amide functional groups. nih.gov Studies on the parent compound, PABA, have shown that hydrogen bonding and π-π stacking are key intermolecular interactions that are highly dependent on the solvent environment. wikipedia.orgfiveable.me A deeper investigation into the hydrogen bonding capabilities of acedoben in various simplified milieus, such as different solvent systems or in co-crystals with other molecules, would provide valuable information about its self-assembly and interaction with biological macromolecules.

Interactions with Model Membranes: The transport of drugs across biological membranes is a critical determinant of their bioavailability and efficacy. A study comparing the transfer of acedoben and PABA across the rat placenta and small intestine found that acedoben was transported significantly more slowly. sigmaaldrich.com This suggests differences in their interactions with the lipid bilayers and transport proteins within these biological barriers. Future research using simplified model membrane systems, such as liposomes or supported lipid bilayers, could provide a more detailed understanding of how the acetyl group of acedoben influences its partitioning into and transport across lipid membranes.

Coordination with Metal Ions: It has been reported that acedoben can form a self-assembled coordination complex with iron ions. nih.govfirstwordpharma.com This finding opens up an interesting avenue for future research into the coordination chemistry of acedoben with other biologically relevant metal ions. Such studies could explore the structure and stability of these metal complexes and their potential applications, for example, in the development of new imaging agents or as a means to modulate the biological activity of the compound.

| Area of Investigation | Experimental Approach | Expected Insights |

| Hydrogen Bonding and π-π Stacking | Spectroscopic techniques (NMR, IR) in various solvents, co-crystallization studies | Detailed understanding of intermolecular forces governing self-assembly and target recognition |

| Interactions with Model Membranes | Studies with liposomes, supported lipid bilayers, and permeability assays | Elucidation of the role of the acetyl group in membrane partitioning and transport |

| Coordination with Metal Ions | Spectroscopic and crystallographic analysis of acedoben-metal complexes | Characterization of the structure, stability, and potential applications of these complexes |

Development of Aminoethanoyl-p-aminobenzoic Acid-Based Reagents for Chemical Biology Applications

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. sigmaaldrich.com The structural features of acedoben make it a promising candidate for the development of novel reagents for such applications.

As a Scaffold for Bioactive Molecules: P-aminobenzoic acid is a well-established building block in medicinal chemistry, with its derivatives showing a wide range of biological activities. nih.govwikipedia.org Acedoben, as a close analog, also holds potential as a scaffold for the synthesis of new bioactive compounds. The presence of the carboxylic acid and the secondary amide provides two points for chemical modification, allowing for the creation of diverse libraries of acedoben derivatives for screening against various biological targets.

Development of Bioconjugation Reagents: The carboxylic acid group of acedoben can be activated to react with primary amines on biomolecules, such as proteins or amino-modified oligonucleotides, to form stable amide bonds. This makes acedoben a potential building block for the development of new bioconjugation reagents. sigmaaldrich.com For example, acedoben could be functionalized with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) or a reactive handle for click chemistry (e.g., an azide (B81097) or alkyne) to create probes for labeling and detecting biomolecules.

Probes for Studying Enzyme Activity: Given that PABA is a substrate for dihydropteroate synthase in the folate biosynthesis pathway, acedoben and its derivatives could be explored as potential inhibitors or probes for this and related enzymes. wikipedia.org By designing acedoben-based molecules that mimic the natural substrate but contain a reporter or a reactive group, it may be possible to develop tools for studying enzyme kinetics, identifying active sites, and screening for new inhibitors.

| Application Area | Proposed Development | Potential Use in Chemical Biology |

| Scaffold for Bioactive Molecules | Synthesis of diverse libraries of acedoben derivatives | Screening for new drug candidates with various therapeutic activities |

| Bioconjugation Reagents | Functionalization of acedoben with reporter groups or reactive handles | Labeling and detection of biomolecules, such as proteins and nucleic acids |

| Enzyme Probes | Design of acedoben analogs that mimic natural enzyme substrates | Studying enzyme kinetics, active site mapping, and inhibitor screening |

Q & A

Q. How can researchers design experiments to synthesize and purify aminoethanoyl-p-aminobenzoic acid with high yield and purity?

Methodological Answer:

- Solid-Phase Synthesis : Optimize reaction conditions (e.g., pH, temperature) for coupling p-aminobenzoic acid with aminoethanoic acid derivatives. Use carbodiimide crosslinkers (e.g., EDC) to activate carboxyl groups .

- Purification : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the compound. Monitor purity via UV absorbance at 254 nm .

- Validation : Confirm structure using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Compare retention times with certified reference materials (e.g., pharmaceutical secondary standards) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a hydrophilic interaction liquid chromatography (HILIC) column for polar compounds. Apply MRM transitions for quantification (e.g., m/z 180 → 136 for fragmentation) .

- Surface-Enhanced Raman Spectroscopy (SERS) : Functionalize colloidal silver nanoparticles to enhance adsorption of the compound. Calibrate using known concentrations and validate against GC-MS data .

- Precision Considerations : Ensure intra- and inter-day variability <5% by spiking control samples with isotopically labeled internal standards (e.g., ¹³C-p-aminobenzoic acid) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the role of this compound in folate biosynthesis inhibition?

Methodological Answer:

- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding affinity with dihydrofolate reductase (DHFR). Compare results with sulfonamide antibiotics (e.g., sulfadiazine) to identify competitive vs. non-competitive inhibition .

- Mutagenesis Studies : Generate DHFR mutants (e.g., E21A, F31W) to test structural dependencies. Analyze inhibition kinetics via stopped-flow fluorimetry .

- In Vivo Validation : Use Aspergillus nidulans auxotrophic mutants to assess toxicity under p-aminobenzoic acid-deficient conditions .

Q. What strategies address discrepancies in reported safety profiles of this compound?

Methodological Answer:

- Comparative Hazard Analysis : Reconcile safety data by testing acute toxicity (OECD 423) and skin sensitization (LLNA assay) under standardized conditions. Note differences in purity (e.g., 99% vs. industrial-grade samples) .

- Environmental Impact Assessment : Conduct zebrafish embryo toxicity tests (ZFET) to evaluate LC₅₀ values. Compare degradation pathways (e.g., photolysis vs. hydrolysis) using LC-QTOF .

- Regulatory Alignment : Cross-reference GHS classifications with IARC monographs to clarify carcinogenicity risks .

Q. How can researchers investigate the enzymatic degradation of this compound in human microbiomes?

Methodological Answer:

- Metagenomic Profiling : Isolate gut microbiota from fecal samples and incubate with the compound. Use shotgun sequencing to identify hydrolytic enzymes (e.g., metalloendopeptidases) .

- Enzyme Kinetics : Purify N-benzoyl-L-tyrosine-p-aminobenzoic acid hydrolase from intestinal brush-border membranes. Measure kcat/Km values under varying pH and temperature conditions .

- Metabolite Tracking : Employ ¹⁵N-labeled analogs to trace degradation products via NMR and isotope-ratio mass spectrometry .

Q. What experimental designs are optimal for studying the photostability of this compound in aqueous solutions?

Methodological Answer:

- Light Exposure Protocols : Use xenon arc lamps with UV filters to simulate sunlight. Quantify singlet oxygen (¹O₂) formation via electron paramagnetic resonance (EPR) with TEMP traps .

- Degradation Kinetics : Monitor decay rates using UPLC-PDA at 280 nm. Apply multivariate analysis to identify pH-dependent degradation pathways (e.g., hydrolysis vs. oxidation) .

- Stabilization Strategies : Test antioxidants (e.g., ascorbic acid) and chelating agents (e.g., EDTA) in formulation buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products